molecular formula C22H17BrN2OS B2788367 N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-15-3

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2788367
CAS RN: 1291842-15-3
M. Wt: 437.36
InChI Key: BUGRYMOSYFXOOU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BPTC, is a novel compound that has been synthesized and studied for its potential therapeutic applications. BPTC belongs to the class of compounds known as thiophene derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In inflammation research, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In neurological disorder research, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes and receptors, such as cyclooxygenase-2 and the cannabinoid receptor CB1, which are involved in cancer and inflammation, respectively. N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to activate certain transcription factors, such as nuclear factor kappa B and peroxisome proliferator-activated receptor gamma, which are involved in cellular differentiation and survival.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neural stem cells, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to enhance the survival and differentiation of cells, leading to the promotion of neurogenesis and neuroprotection.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be easily synthesized using a multi-step process, and its structure can be confirmed using various analytical techniques, such as nuclear magnetic resonance and mass spectrometry. However, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide also has some limitations for lab experiments, including its relatively high cost and limited availability. N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may also have some cytotoxic effects on certain cell types, which need to be carefully evaluated in experimental settings.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, including its optimization for therapeutic applications, its evaluation in preclinical and clinical trials, and its potential as a tool for studying various biological processes. N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be further modified to enhance its potency, selectivity, and pharmacokinetic properties, which may improve its efficacy and safety for clinical use. N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can also be evaluated in various animal models of diseases, such as cancer and inflammation, to further validate its therapeutic potential. Finally, N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be used as a tool for studying various signaling pathways and cellular processes, which may provide new insights into the mechanisms of diseases and the development of novel therapies.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with 4-bromo-3-methylbenzoyl chloride and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS/c1-15-13-17(9-10-19(15)23)24-22(26)21-20(25-11-5-6-12-25)18(14-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGRYMOSYFXOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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